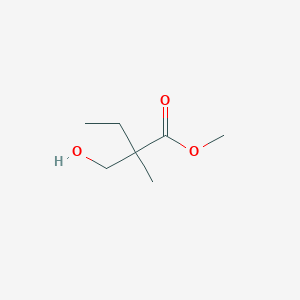
Methyl 2-(hydroxymethyl)-2-methylbutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(hydroxymethyl)-2-methylbutanoate is an organic compound with the molecular formula C7H14O3 It is a derivative of butanoic acid and features a hydroxymethyl group and a methyl group attached to the second carbon of the butanoate chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 2-(hydroxymethyl)-2-methylbutanoate can be synthesized through several methods. One common approach involves the esterification of 2-(hydroxymethyl)-2-methylbutanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a fixed-bed reactor can also be employed to facilitate the esterification reaction, allowing for easier separation and purification of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-(hydroxymethyl)-2-methylbutanoate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 2-(Carboxymethyl)-2-methylbutanoic acid.
Reduction: 2-(Hydroxymethyl)-2-methylbutanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(hydroxymethyl)-2-methylbutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be employed in the study of metabolic pathways involving ester compounds.
Industry: Used in the production of specialty chemicals and as a building block in polymer synthesis.
Wirkmechanismus
The mechanism of action of methyl 2-(hydroxymethyl)-2-methylbutanoate depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through various pathways. In biological systems, it may interact with enzymes that catalyze ester hydrolysis or oxidation-reduction reactions, leading to the formation of active metabolites.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2-methylbutanoate: Lacks the hydroxymethyl group, making it less reactive in certain chemical reactions.
Ethyl 2-(hydroxymethyl)-2-methylbutanoate: Similar structure but with an ethyl ester group instead of a methyl ester group, which can affect its reactivity and solubility.
2-(Hydroxymethyl)-2-methylbutanoic acid: The free acid form, which can be converted to the ester through esterification.
Uniqueness
Methyl 2-(hydroxymethyl)-2-methylbutanoate is unique due to the presence of both a hydroxymethyl group and a methyl group on the butanoate chain. This dual functionality allows it to participate in a wider range of chemical reactions compared to its simpler analogs.
Eigenschaften
Molekularformel |
C7H14O3 |
|---|---|
Molekulargewicht |
146.18 g/mol |
IUPAC-Name |
methyl 2-(hydroxymethyl)-2-methylbutanoate |
InChI |
InChI=1S/C7H14O3/c1-4-7(2,5-8)6(9)10-3/h8H,4-5H2,1-3H3 |
InChI-Schlüssel |
DLGFEWSAAUSZIJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)(CO)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



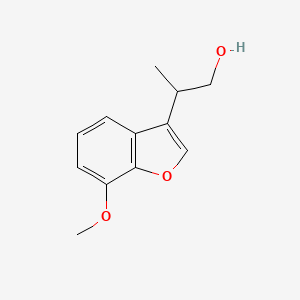
![4-oxo-4H-benzo[d][1,2,3]triazin-3-yl acetate](/img/structure/B8473598.png)
![ethyl 3,5-dimethyl-4-[[2-methyl-5-(4-oxopiperidin-1-yl)benzoyl]amino]benzoate](/img/structure/B8473605.png)

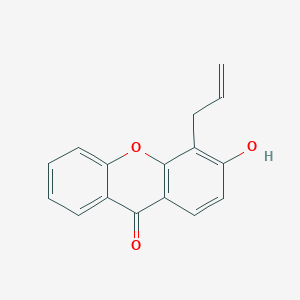
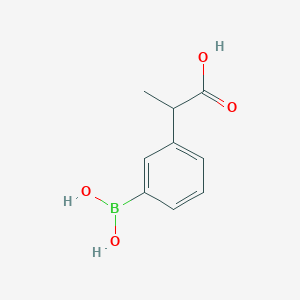
![5-(((Benzyloxy)carbonyl)amino)bicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B8473621.png)
![7-Phenyl-1,2,4-triazolo[4,3-a]pyrimidine](/img/structure/B8473632.png)


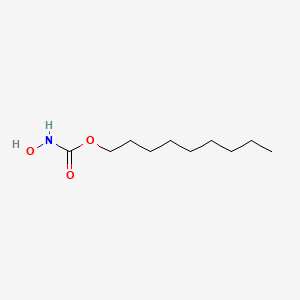
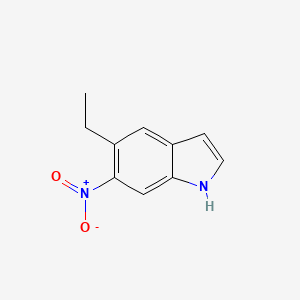
![4-(4-Oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)benzonitrile](/img/structure/B8473670.png)
